N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine, commonly known as MDG, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of glycine transport inhibitors and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Glycine Transporter-1 Inhibition
One significant area of research involves the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine for their potential to inhibit the Glycine Transporter-1 (GlyT-1). These studies focus on designing inhibitors that can modulate the glycine levels within the central nervous system, which is crucial for regulating neurotransmitter activities and has implications for treating neurological disorders. For instance, analogues such as those discussed by Cioffi et al. (2016) have demonstrated robust in vivo activity by significantly elevating extracellular glycine levels in the medial prefrontal cortex, highlighting their potential therapeutic benefits (Cioffi et al., 2016).
Aldose Reductase Inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine and its analogues have also been explored for their aldose reductase inhibitory potential. Aldose reductase plays a crucial role in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications. Mayfield and Deruiter (1987) have synthesized a series of compounds as analogues with increased lipophilic character to enhance aldose reductase inhibitory potential, showcasing the compound's relevance in diabetes research (Mayfield & Deruiter, 1987).
Neuroprotection and Receptor Antagonism
The research has also extended into neuroprotection, where related compounds demonstrate selective inhibition of receptors, contributing to the protection against cerebral ischemia. This is highlighted by the study of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog showing potent neuroprotective properties by inhibiting non-NMDA glutamate receptors, which could have implications for stroke and epilepsy treatment (Sheardown et al., 1990).
Cardiac Electrophysiological Activity
Moreover, N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural motifs with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine, have been synthesized and evaluated for their cardiac electrophysiological activity, representing another vital area of application. These compounds have shown comparable potency to known class III agents, indicating potential uses in managing arrhythmias (Morgan et al., 1990).
Propriétés
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-19(15,16)12(7-11(13)14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSGDBUIFKACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.